molecular formula C25H38N6O10 B219514 Aminobutyryl-threonyl-asparaginyl-tyrosyl-threonine CAS No. 121197-29-3

Aminobutyryl-threonyl-asparaginyl-tyrosyl-threonine

Cat. No. B219514
CAS RN: 121197-29-3
M. Wt: 582.6 g/mol
InChI Key: XXIBUOIZUUIWCD-YNHTTXRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminobutyryl-threonyl-asparaginyl-tyrosyl-threonine (abbreviated as Abt-Thr-Asn-Tyr-Thr) is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This peptide is composed of five amino acids and is synthesized using solid-phase peptide synthesis.

Mechanism of Action

The mechanism of action of Abt-Thr-Asn-Tyr-Thr is not fully understood, but it is thought to involve the induction of apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is important for the normal development and maintenance of tissues. Abt-Thr-Asn-Tyr-Thr may also exert its antimicrobial effects by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Abt-Thr-Asn-Tyr-Thr has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, it has been shown to have antioxidant properties and to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Abt-Thr-Asn-Tyr-Thr is its ease of synthesis using solid-phase peptide synthesis. This allows for the efficient production of large quantities of the peptide, which is important for its use in scientific research. However, one limitation of Abt-Thr-Asn-Tyr-Thr is its stability, as it can be easily degraded by proteolytic enzymes. This can make it difficult to study the peptide in vivo.

Future Directions

There are several potential future directions for research on Abt-Thr-Asn-Tyr-Thr. One area of interest is the development of more stable analogs of the peptide that can be used in vivo. Another area of interest is the investigation of the peptide's potential as a drug delivery system, particularly for the targeted delivery of anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of Abt-Thr-Asn-Tyr-Thr and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of Abt-Thr-Asn-Tyr-Thr involves solid-phase peptide synthesis, which is a widely used method for the synthesis of peptides. The peptide is synthesized on a solid support, and each amino acid is added one at a time in a specific sequence. The synthesis is carried out using automated peptide synthesizers, which allow for the efficient production of large quantities of peptides. The purity of the synthesized peptide is typically assessed using high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

Abt-Thr-Asn-Tyr-Thr has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, Abt-Thr-Asn-Tyr-Thr has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of certain bacteria and fungi. Other potential applications of Abt-Thr-Asn-Tyr-Thr include its use as a drug delivery system and as a molecular imaging agent.

properties

CAS RN

121197-29-3

Product Name

Aminobutyryl-threonyl-asparaginyl-tyrosyl-threonine

Molecular Formula

C25H38N6O10

Molecular Weight

582.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-(2-aminobutanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C25H38N6O10/c1-4-15(26)21(36)30-19(11(2)32)24(39)29-17(10-18(27)35)22(37)28-16(9-13-5-7-14(34)8-6-13)23(38)31-20(12(3)33)25(40)41/h5-8,11-12,15-17,19-20,32-34H,4,9-10,26H2,1-3H3,(H2,27,35)(H,28,37)(H,29,39)(H,30,36)(H,31,38)(H,40,41)/t11-,12-,15?,16+,17+,19+,20+/m1/s1

InChI Key

XXIBUOIZUUIWCD-YNHTTXRQSA-N

Isomeric SMILES

CCC(C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N

SMILES

CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N

Canonical SMILES

CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N

sequence

XTNYT

synonyms

Abu-Thr-Asn-Tyr-Thr
aminobutyryl-threonyl-asparaginyl-tyrosyl-threonine
TTAAT-pentapeptide

Origin of Product

United States

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